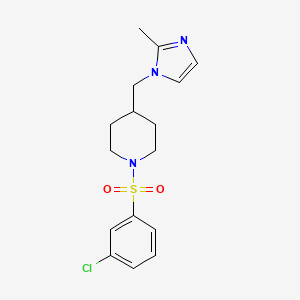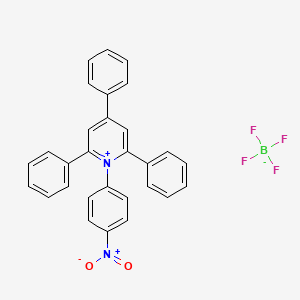
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (NPTB) is a compound that has been widely used in scientific research due to its ability to act as an electron acceptor in various redox reactions. This compound is also known as NAD+ analog, which is an essential coenzyme in various metabolic pathways in living organisms. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of NPTB are discussed in
作用機序
NPTB acts as an electron acceptor in various redox reactions by undergoing a reversible one-electron reduction to form the NPTB radical anion. This process involves the transfer of an electron from the reducing agent to NPTB, resulting in the formation of the NPTB radical anion. The NPTB radical anion can then undergo further reactions, such as protonation or deprotonation, to form various products depending on the reaction conditions.
Biochemical and physiological effects:
NPTB has been shown to have various biochemical and physiological effects, including the inhibition of alcohol dehydrogenase activity and the activation of mitochondrial uncoupling protein 2. NPTB has also been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
One advantage of using NPTB in lab experiments is its ability to act as a substitute for NAD+ in enzyme assays, which can simplify the experimental procedures and reduce the cost of using NAD+. However, one limitation of using NPTB is its potential to induce oxidative stress in cells, which can affect the accuracy of the experimental results.
将来の方向性
There are several future directions for the research on NPTB, including the development of new synthetic methods for NPTB and its derivatives, the investigation of the interactions between NPTB and various biological molecules, and the exploration of the potential applications of NPTB in drug discovery and development. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of NPTB and its derivatives, as well as their potential therapeutic applications.
合成法
The synthesis of NPTB involves the reaction of 4-nitrobenzaldehyde and triphenylpyridine in the presence of a strong acid catalyst, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide.
科学的研究の応用
NPTB has been used in various scientific research applications, including enzyme assays, electrochemical studies, and fluorescence spectroscopy. In enzyme assays, NPTB is used as a substitute for NAD+ to monitor the activity of various enzymes that require NAD+ as a cofactor. In electrochemical studies, NPTB is used as an electron acceptor to investigate the electron transfer processes in redox reactions. In fluorescence spectroscopy, NPTB is used as a fluorescent probe to study the interactions between proteins and ligands.
特性
IUPAC Name |
1-(4-nitrophenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N2O2.BF4/c32-31(33)27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLOVFZABDXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

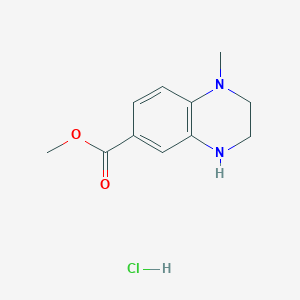

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
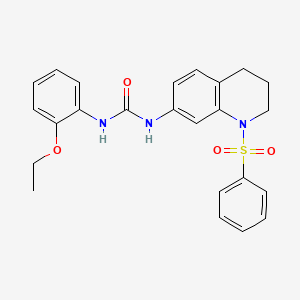

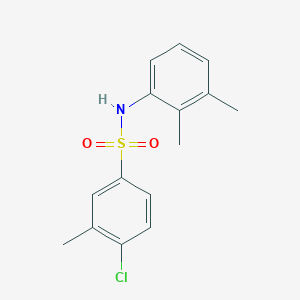
![2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2746728.png)
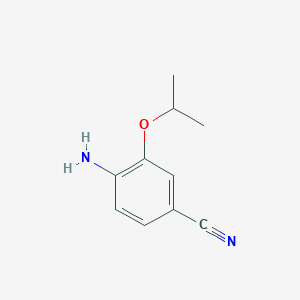
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)
